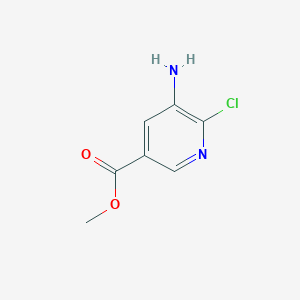

Methyl 5-amino-6-chloronicotinate

Description

Methyl 5-amino-6-chloronicotinate (CAS 211915-96-7) is a pyridine derivative with a molecular formula of C₇H₇ClN₂O₂. It features a chlorinated pyridine ring substituted with an amino group at position 5 and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 5-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENHZYFIGMDHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593526 | |

| Record name | Methyl 5-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211915-96-7 | |

| Record name | Methyl 5-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-6-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-6-chloronicotinate can be synthesized through several methods. One common method involves the reduction of methyl 5-nitro-6-chloronicotinate using iron powder and ammonium chloride in methanol. The reaction is typically carried out at 75°C for 2 hours, yielding the desired product with a moderate yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-6-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

Reduction Products: Reduction typically yields amino derivatives.

Scientific Research Applications

Chemistry: Methyl 5-amino-6-chloronicotinate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active compounds. It has been investigated for its antimicrobial and anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical structure makes it suitable for various industrial applications, including the development of advanced materials .

Mechanism of Action

The mechanism of action of methyl 5-amino-6-chloronicotinate involves its interaction with specific molecular targets. It is believed to act on G protein-coupled receptors, particularly the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the biological effects of niacin and its derivatives, including lipid metabolism and vasodilation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 6-amino-5-chloronicotinate (CID 45594319)

- Molecular Formula : C₇H₇ClN₂O₂ (identical to the target compound).

- Key Difference: The amino and chlorine substituents are swapped (positions 6 and 5).

- The amino group at position 6 may enhance intermolecular interactions in crystal packing compared to position 5 .

Methyl 4-amino-2-chloronicotinate (CAS 1018678-37-9)

Ester and Substituent Modifications

Ethyl 5-amino-2-chloronicotinate (CAS 884495-40-3)

- Similarity Score : 0.97 .

- Key Difference : Ethyl ester instead of methyl and chlorine at position 2.

- The chlorine at position 2 may reduce reactivity in nucleophilic substitution reactions compared to position 6 .

5-Amino-2-chloropyridine-3-carboxylic acid (CAS 42959-39-7)

Halogen and Functional Group Replacements

Methyl 6-chloro-5-hydroxynicotinate (CAS not provided)

- Molecular Formula: C₇H₆ClNO₃.

- Key Difference: Hydroxyl group replaces the amino group at position 4.

- Impact: The hydroxyl group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, making it more reactive in condensation reactions. However, it lacks the nucleophilic properties of the amino group .

5-Bromo-6-chloronicotinic acid (CAS 29241-62-1)

- Key Difference: Bromine replaces the amino group, and a free carboxylic acid is present.

- The absence of the amino group limits applications in amide coupling reactions .

Physicochemical and Structural Properties

Crystallographic Insights

- Methyl 5-amino-6-chloronicotinate: Predicted to form planar layers via π-π stacking (similar to Methyl 6-chloronicotinate, which has a centroid–centroid distance of 3.872 Å ). The amino group may introduce additional hydrogen bonds (N–H⋯O or N–H⋯N), altering packing efficiency compared to non-amino derivatives.

- Weak C–H⋯N bonds stabilize its layered structure .

Biological Activity

Methyl 5-amino-6-chloronicotinate (MACN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of MACN, examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MACN is a derivative of nicotinic acid with the following chemical structure:

- Molecular Formula : C_7H_8ClN_2O_2

- Molecular Weight : 190.60 g/mol

- IUPAC Name : Methyl 5-amino-6-chloropyridine-3-carboxylate

The presence of both an amino group and a chlorine atom in its structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that MACN exhibits significant antimicrobial activity. In vitro studies have shown that MACN can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several pathogens were determined, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

MACN has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Model

In a study involving MCF-7 breast cancer cells, MACN demonstrated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The results indicated that MACN could effectively reduce cell viability at higher concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment.

The biological activity of MACN is attributed to several mechanisms:

- Enzyme Inhibition : MACN may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : The amino group allows for hydrogen bonding with biological targets, potentially modulating receptor activity.

- Oxidative Stress Induction : MACN may increase oxidative stress within cells, leading to apoptosis in cancer cells.

Research Findings

A comprehensive study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of MACN analogs, revealing enhanced biological activities compared to parent compounds. The study emphasized the importance of structural modifications in optimizing efficacy against specific targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of MACN, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl 5-amino-2-chloronicotinate | Moderate | Low |

| Methyl 5-bromo-6-chloronicotinate | Low | Moderate |

| This compound | High | High |

This comparison illustrates that MACN possesses superior biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.